N-((1H-indol-4-yl)methyl)cyclopropanamine

Physicochemical profiling CNS drug design ADME prediction

N-((1H-Indol-4-yl)methyl)cyclopropanamine (CAS 1079-34-1) delivers a unique 4-indolyl-cyclopropanamine pharmacophore absent from standard tryptamine or 5-substituted indole scaffolds. The cyclopropanamine moiety acts as a mechanism-based FAD-enzyme inactivation warhead (LSD1 inhibitor chemotype), while the free indole N–H and 4-substitution geometry offer novel vectors for SERT selectivity. MW 186.25, logP 2.81, tPSA 27.82 Ų—meets Rule-of-Three fragment criteria. Available at ≥95% purity for fragment screening, hit validation, and lead optimization.

Molecular Formula C12H14N2
Molecular Weight 186.258
CAS No. 1079-34-1
Cat. No. B2798835
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((1H-indol-4-yl)methyl)cyclopropanamine
CAS1079-34-1
Molecular FormulaC12H14N2
Molecular Weight186.258
Structural Identifiers
SMILESC1CC1NCC2=C3C=CNC3=CC=C2
InChIInChI=1S/C12H14N2/c1-2-9(8-14-10-4-5-10)11-6-7-13-12(11)3-1/h1-3,6-7,10,13-14H,4-5,8H2
InChIKeyNYVABPMIBFPJOU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N-((1H-Indol-4-yl)methyl)cyclopropanamine (CAS 1079-34-1): Structural Identity, Physicochemical Profile, and Procurement Baseline


N-((1H-Indol-4-yl)methyl)cyclopropanamine (CAS 1079-34-1) is a synthetic small molecule (C₁₂H₁₄N₂, MW 186.25) comprising an indole core linked via a methylene bridge at the 4-position to a cyclopropanamine moiety . The compound is classified as an indole derivative and a secondary amine, featuring a free N–H on the cyclopropanamine group (hydrogen bond donor count = 2) and a basic nitrogen (hydrogen bond acceptor count = 1) . Its computed physicochemical parameters—logP 2.81, topological polar surface area (tPSA) 27.82 Ų—place it within property space favorable for CNS permeability and oral bioavailability according to Lipinski and Veber guidelines . The compound is commercially available from multiple vendors at purities of 95–98% and is supplied exclusively for research and development purposes . Critically, no peer-reviewed primary research articles or patents were identified that report quantitative biological activity data (IC₅₀, Kᵢ, EC₅₀) specifically for this exact compound; its functional profile must be inferred from structurally related indole-cyclopropanamine chemotypes [1].

Why Close Analogs of N-((1H-Indol-4-yl)methyl)cyclopropanamine Cannot Be Treated as Interchangeable in Discovery Programs


The indole-cyclopropanamine scaffold is exquisitely sensitive to subtle structural modifications, making generic substitution without quantitative justification a significant risk for medicinal chemistry and chemical biology programs. Three orthogonal structural variables govern target engagement and ADME properties: (i) the indole substitution position (4- vs. 3- vs. 5-substitution), which dictates the vector and electronic environment of the pendant amine pharmacophore; (ii) the nature of the N-alkyl group on the exocyclic amine (cyclopropyl vs. isopropyl vs. methyl), which differentially modulates conformational rigidity, metabolic stability, and hydrogen-bonding capacity; and (iii) the indole N-1 substitution state (free N–H vs. N-methyl), which, as demonstrated in the indole cyclopropylmethylamine SERT inhibitor series, can produce 10- to 30-fold differences in target affinity due to altered hydrogen-bonding or steric interactions in the indole N-1 region [1]. These variables do not operate independently—combining indole 4-substitution with a cyclopropyl secondary amine yields a unique pharmacophoric presentation that is absent from commercially available indole-3-ethylamine (tryptamine) or indole-5-methanamine scaffolds [2]. The quantitative evidence below demonstrates that even single-point changes between close analogs produce measurable differences in key molecular properties.

Quantitative Differentiation Evidence for N-((1H-Indol-4-yl)methyl)cyclopropanamine vs. Its Closest Structural Analogs


Lipophilicity (logP) Advantage vs. N-Methyl-Indole Analog: Enhanced Membrane Permeability Potential

N-((1H-Indol-4-yl)methyl)cyclopropanamine (CAS 1079-34-1) exhibits a computed logP of 2.81, which is 0.38 log units higher than its closest commercially available analog, N-[(1-methyl-1H-indol-4-yl)methyl]cyclopropanamine (CAS 1342996-09-1), which has a reported logP of 2.43 . This difference corresponds to an approximately 2.4-fold higher predicted octanol-water partition coefficient for the target compound, indicating greater lipophilicity that may translate into improved passive membrane permeability . The difference arises from the indole N-1 methylation in the comparator, which eliminates one hydrogen-bond-donating N–H while adding a hydrophobic methyl group—a modification that paradoxically reduces overall logP due to altered electronic distribution within the indole ring system [1].

Physicochemical profiling CNS drug design ADME prediction logP optimization

Hydrogen-Bond Donor Capacity vs. N-Methyl Analog: Impact on Target Engagement Pharmacophore

The target compound possesses two hydrogen-bond donor (HBD) groups—the indole N–H and the secondary amine N–H of the cyclopropanamine—compared with only one HBD in the N-methyl-indole analog (CAS 1342996-09-1), where the indole N–H is replaced by N–CH₃ [1]. In the well-characterized indole cyclopropylmethylamine SERT inhibitor series, N-1 methylation of the indole ring consistently produced a 10- to 30-fold decrease in binding affinity for the human serotonin transporter (hSERT), suggesting that the indole N–H engages in a critical hydrogen-bonding interaction with the target protein or that steric intolerance exists in this region [2]. While this SAR was established for 3-substituted (homotryptamine) indoles, the principle that indole N–H serves as a pharmacophoric HBD in cyclopropanamine-containing indole ligands provides a class-level rationale for preferring the unsubstituted indole N–H of the target compound in screening campaigns where hydrogen-bond-mediated target engagement is anticipated [2].

Hydrogen bonding Pharmacophore modeling Structure-activity relationships Medicinal chemistry

Positional Isomer Differentiation: 4-Substituted Indole vs. 5-Substituted and 3-Substituted Scaffolds

The 4-position substitution of the indole ring in N-((1H-indol-4-yl)methyl)cyclopropanamine is structurally distinct from both the 3-substituted tryptamine scaffold (the dominant indole pharmacophore in serotonin receptor and SERT ligand design) and the 5-substituted indole-methanamine scaffold commonly explored for LSD1 inhibitor programs [1][2]. In the landmark indole cyclopropylmethylamine series by Mattson et al., the cyclopropylamine moiety was attached to the indole 3-position via a two-carbon linker (homotryptamine topology), and substitution at the indole 5- and 7-positions with nitrile groups gave high-affinity hSERT binding (Kᵢ = 0.18 nM for compound (+)-12a) with >1000-fold selectivity over hDAT, hNET, 5-HT₁A, and 5-HT₆ [1]. The 4-substituted scaffold of the target compound presents the basic amine at a distinct vector and distance from the indole core compared with 3-substituted tryptamines, potentially accessing different binding site geometries or enabling selectivity against tryptamine-targeted receptors [2]. No direct biological comparison between 4-, 5-, and 3-substituted indole cyclopropanamines was identified in the literature; differentiation is based on established positional SAR principles in indole medicinal chemistry [3].

Positional isomerism Indole SAR Chemical biology probes Fragment-based drug design

Cyclopropyl vs. Isopropyl N-Alkyl Differentiation: Conformational Rigidity and Metabolic Stability Considerations

The target compound (cyclopropyl N-alkyl, CAS 1079-34-1) and its isopropyl analog N-((1H-Indol-4-yl)methyl)propan-2-amine (CAS 1079-48-7) differ in the nature of the N-alkyl substituent while sharing identical molecular formula weight class (186.25 vs. 188.27) and identical tPSA (27.82 Ų for both) . The computed logP values diverge modestly: 2.81 for the cyclopropyl analog vs. 2.67 for the isopropyl analog—a ΔlogP of 0.14 . More importantly, the cyclopropane ring introduces conformational rigidity (restricted rotation about the C–N bond and a fixed ~60° bond angle) that is absent in the freely rotating isopropyl group. This rigidity has been exploited extensively in medicinal chemistry: cyclopropylamines can act as mechanism-based inactivators of FAD-dependent enzymes including LSD1 (KDM1A) and monoamine oxidases (MAO-A/B) through covalent flavin adduct formation, whereas simple alkylamines (e.g., isopropyl) lack this capability [1]. The well-characterized archetype trans-2-phenylcyclopropanamine (tranylcypromine, PCPA) inhibits LSD1 with IC₅₀ < 2 μM and MAO enzymes at similar potencies through this FAD-dependent mechanism . While direct evidence that the target compound engages FAD-dependent enzymes at quantitatively defined potencies is not available in the public literature, the presence of the cyclopropanamine warhead—absent in the isopropyl analog—endows the target compound with a distinct potential biochemical mechanism not available to simple N-alkyl congeners [1].

Conformational restriction Metabolic stability CYP inhibition Lead optimization

Physicochemical and Availability Comparison: N-((1H-Indol-4-yl)methyl)cyclopropanamine vs. Parent 1H-Indole-4-methanamine

Compared with the parent scaffold 1H-Indole-4-methanamine (4-(aminomethyl)indole, CAS 3468-18-6), the target compound (CAS 1079-34-1) incorporates a cyclopropyl group on the exocyclic amine nitrogen, increasing molecular weight from 146.19 to 186.25 g/mol and elevating logP from approximately 1.2 (estimated for the primary amine) to 2.81 . This N-cyclopropylation simultaneously: (a) converts a primary amine (potentially metabolically labile via MAO-mediated oxidative deamination) to a secondary amine with enhanced metabolic stability; (b) introduces the cyclopropanamine pharmacophore for potential FAD-enzyme interactions; and (c) adds molecular complexity (rotatable bond count increases from 1 to 3), which is positively correlated with clinical success rates in drug discovery [1]. The target compound is synthesized via reductive amination of commercially available 1H-indole-4-carbaldehyde with cyclopropanamine, a robust single-step transformation amenable to scale-up . It is stocked by multiple suppliers (Fluorochem, AKSci, Chemscene, SynHet) at 95–98% purity, with catalog availability supporting rapid procurement for screening campaigns .

Building block comparison Synthetic accessibility Molecular complexity Procurement

Optimal Deployment Scenarios for N-((1H-Indol-4-yl)methyl)cyclopropanamine Based on Quantitative Differentiation Evidence


Epigenetic Probe Discovery: LSD1/KDM1A Inhibitor Screening Libraries

The cyclopropanamine moiety in N-((1H-Indol-4-yl)methyl)cyclopropanamine provides a mechanism-based FAD-enzyme inactivation warhead homologous to the established LSD1 inhibitor pharmacophore found in tranylcypromine and optimization candidates such as indolin-5-yl-cyclopropanamine derivatives (compound 7e, LSD1 IC₅₀ = 24.43 nM) [1]. The 4-substituted indole topology is structurally orthogonal to the indoline-5-yl and phenylcyclopropanamine scaffolds dominating the LSD1 patent landscape, offering a novel vector for accessing the LSD1 active site [2]. Procurement of this compound as a screening deck member is justified by its unique combination of (i) the cyclopropanamine warhead, (ii) indole 4-substitution geometry, and (iii) free indole N–H capable of hydrogen bonding in the FAD-binding pocket—properties not simultaneously present in any single commercially available LSD1-targeted building block .

Serotonin Transporter (SERT) Ligand Design: Novel Scaffold Exploration Beyond 3-Substituted Indoles

While the gold-standard indole cyclopropylmethylamine SERT ligand (+)-12a (Kᵢ = 0.18 nM) is a 3-substituted homotryptamine, the 4-substituted topology of the target compound presents the basic amine at a fundamentally different vector that may access alternative SERT binding conformations or confer selectivity against the dopamine transporter (DAT) and norepinephrine transporter (NET), against which (+)-12a shows >1000-fold selectivity [1]. The free indole N–H of the target compound is consistent with SAR showing that N-1 alkylation reduces hSERT affinity 10- to 30-fold [1]. This compound serves as a rationally selected outlier scaffold for SERT hit-finding campaigns seeking to escape the crowded 3-substituted indole intellectual property space while retaining the essential cyclopropanamine pharmacophore [2].

Medicinal Chemistry Building Block for Fragment-Based Drug Discovery (FBDD)

With MW 186.25 (well within fragment guidelines of MW < 300), logP 2.81, tPSA 27.82 Ų, and 3 rotatable bonds, N-((1H-Indol-4-yl)methyl)cyclopropanamine meets standard fragment-likeness criteria (Rule of Three) [1]. Compared with the parent 1H-Indole-4-methanamine (MW 146.19, logP ~1.2) [2], the target compound offers higher lipophilicity and molecular complexity (Fsp³-enriched cyclopropane) associated with improved fragment-to-lead optimization trajectories . Its commercial availability at 95–98% purity from multiple suppliers enables rapid procurement for fragment screening without custom synthesis delays . The presence of a secondary amine handle (cyclopropanamine N–H) permits straightforward N-derivatization for fragment growing or linking strategies .

CNS Drug Discovery Programs Requiring Defined Physicochemical Property Space

The target compound's computed properties—logP 2.81, tPSA 27.82 Ų, MW 186.25—position it within the preferred CNS drug property space (CNS MPO desirability: logP 1–3, tPSA < 70 Ų, MW < 400) [1]. Compared with the isopropyl analog (CAS 1079-48-7, logP 2.67), the cyclopropyl group provides enhanced metabolic stability against N-dealkylation due to the steric and electronic constraints of the cyclopropane ring [2]. Compared with the N-methyl-indole analog (CAS 1342996-09-1, logP 2.43, HBD = 1), the target offers higher lipophilicity (ΔlogP = +0.38) and an additional HBD, which may be critical for CNS target engagement . For CNS programs that require a balanced profile of permeability, solubility, and target complementarity, the target compound presents a differentiated entry point relative to both its more polar (N-methyl analog) and less rigid (isopropyl analog) comparators [1][2].

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